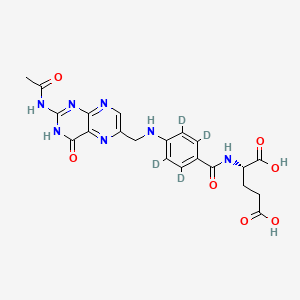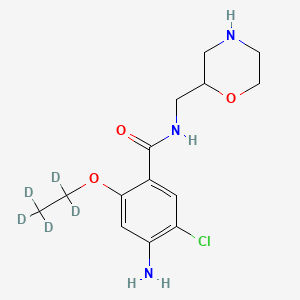
1-(3,4-Dimethylphenyl)ethanol-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a labeled compound used primarily in scientific research. It is an isotopically labeled version of 1-(3,4-Dimethylphenyl)ethanol, where the carbon-13 isotope and deuterium atoms are incorporated into the molecular structure. This compound is often used in studies involving metabolic pathways, environmental pollutant standards, and chemical identification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 typically involves the introduction of carbon-13 and deuterium into the parent compound, 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, reacts with a carbon-13 labeled benzaldehyde derivative to form the labeled alcohol.
Reduction: The reduction of a labeled ketone precursor using deuterium-labeled reducing agents can yield the desired labeled alcohol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to introduce deuterium atoms into the molecular structure.
Isotopic Exchange: Employing isotopic exchange reactions to replace hydrogen atoms with deuterium in the presence of a carbon-13 labeled precursor.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Scientific Research Applications
1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanol: The unlabeled parent compound.
1-(3,4-Dimethylphenyl)ethanol-13C: Labeled with only carbon-13.
1-(3,4-Dimethylphenyl)ethanol-d3: Labeled with only deuterium
Uniqueness
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-LBDFIVMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)










